3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
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Overview
Description
3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require a solvent like acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the trifluoromethyl group .
Chemical Reactions Analysis
Types of Reactions
3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at 0-5°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of derivatives with substituted nucleophiles.
Scientific Research Applications
3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the combination of a hydroxypropanoic acid moiety with a fluorinated phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H8F4O3 |
---|---|
Molecular Weight |
252.16 g/mol |
IUPAC Name |
3-[2-fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-7-4-6(10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8,15H,3H2,(H,16,17) |
InChI Key |
UZZIGQMNHJVYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)O |
Origin of Product |
United States |
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